dimethyl 2-[(Z)-but-2-enylidene]propanedioate
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Overview
Description
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate is an organic compound with the molecular formula C9H12O4 It is a derivative of malonic acid and is known for its unique structure, which includes a but-2-enylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the formation of an enolate ion from dimethyl malonate, which then undergoes alkylation with an appropriate alkyl halide. The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to form new carbon-carbon bonds.
Decarboxylation: Heating the compound in the presence of aqueous hydrochloric acid can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion from dimethyl malonate.
Alkyl Halides: React with the enolate ion to form alkylated products.
Aqueous Hydrochloric Acid: Facilitates decarboxylation reactions.
Major Products Formed
Alkylated Malonates: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
Scientific Research Applications
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(Z)-but-2-enylidene]propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with alkyl halides. The enolate ion acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in organic synthesis.
Ethyl Acetoacetate: Used in the synthesis of ketones and other compounds.
Uniqueness
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate is unique due to its specific structure, which includes a but-2-enylidene group
Properties
CAS No. |
50984-35-5 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl 2-[(Z)-but-2-enylidene]propanedioate |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-6H,1-3H3/b5-4- |
InChI Key |
LPOZQNLOUFXDEB-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C\C=C(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC=CC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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